Ethyl 3-bromo-2,2-difluorobutanoate
Description
Ethyl 3-bromo-2,2-difluorobutanoate is a halogenated fluorinated ester characterized by a bromine atom at the 3-position and two fluorine atoms at the 2-position of the butanoate backbone. The compound’s reactivity is influenced by the synergistic effects of bromine (a leaving group) and fluorine (enhancing acidity and stability), making it a candidate for nucleophilic substitution or radical reactions.
Properties
IUPAC Name |
ethyl 3-bromo-2,2-difluorobutanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9BrF2O2/c1-3-11-5(10)6(8,9)4(2)7/h4H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUNCVQYUMMUPHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(C)Br)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9BrF2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3-bromo-2,2-difluorobutanoate can be synthesized through several methods. One common approach involves the bromination of ethyl 2,2-difluorobutanoate. This reaction typically uses bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3) under controlled conditions to ensure selective bromination at the desired position.
Another method involves the Reformatsky reaction, where ethyl bromodifluoroacetate is reacted with aldehydes or ketones in the presence of zinc to form the corresponding 3-bromo-2,2-difluorobutanoate ester .
Industrial Production Methods
Industrial production of this compound often involves large-scale bromination processes. These processes are optimized for high yield and purity, using continuous flow reactors and advanced separation techniques to isolate the desired product efficiently.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-bromo-2,2-difluorobutanoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide (OH-), alkoxide (RO-), or amines (NH2-).
Reduction: The compound can be reduced to form ethyl 2,2-difluorobutanoate using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation: Oxidation of the ester group can yield the corresponding carboxylic acid, ethyl 3-bromo-2,2-difluorobutanoic acid, using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Nucleophilic Substitution: Typically performed in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN) at room temperature.
Reduction: Carried out in anhydrous ether or tetrahydrofuran (THF) under inert atmosphere.
Oxidation: Conducted in aqueous or organic solvents with the oxidizing agent at elevated temperatures.
Major Products
Nucleophilic Substitution: Produces various substituted ethyl 2,2-difluorobutanoates.
Reduction: Yields ethyl 2,2-difluorobutanoate.
Oxidation: Forms ethyl 3-bromo-2,2-difluorobutanoic acid.
Scientific Research Applications
Ethyl 3-bromo-2,2-difluorobutanoate is used in several scientific research applications:
Organic Synthesis: As a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicinal Chemistry: Investigated for its potential as an intermediate in the synthesis of bioactive compounds.
Material Science: Used in the preparation of fluorinated materials with unique properties such as high thermal stability and chemical resistance.
Chemical Biology: Employed in the study of enzyme mechanisms and the development of enzyme inhibitors.
Mechanism of Action
The mechanism of action of ethyl 3-bromo-2,2-difluorobutanoate involves its reactivity towards nucleophiles and electrophiles. The presence of the bromine and fluorine atoms makes the compound highly reactive, allowing it to participate in various substitution and addition reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.
Comparison with Similar Compounds
Structural and Functional Comparisons
The table below summarizes key structural and functional differences between ethyl 3-bromo-2,2-difluorobutanoate and its analogs:
Key Observations:
- Substituent Effects: Bromine/Chlorine: Bromine’s larger atomic radius and lower electronegativity compared to chlorine () enhance its leaving-group ability in nucleophilic substitutions. Fluorine: The electron-withdrawing nature of fluorine increases the acidity of α-hydrogens, facilitating deprotonation or enolate formation . Amino/Cyano Groups: Amino groups () enable peptide coupling or amidation, while cyano groups () participate in cycloadditions or nitrile-to-amide transformations.
- Steric and Electronic Profiles: Ethyl 2-bromo-3,3-dimethylbutanoate () exhibits steric hindrance from methyl groups, reducing accessibility for nucleophilic attacks. Ethyl 4-cyano-2,2-difluorobutanoate () combines electron-withdrawing cyano and fluorine groups, creating a highly polarized ester for reactivity tuning.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
